N-benzyl-N-[(1S,2R)-2-(4-bromophenyl)sulfanyl-1,2-diphenylethyl]-10,16-diiodo-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine
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Overview
Description
N-benzyl-N-[(1S,2R)-2-(4-bromophenyl)sulfanyl-1,2-diphenylethyl]-10,16-diiodo-12,14-dioxa-13-phosphapentacyclo[138002,1103,8018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings, halogen atoms, and a phosphapentacyclic framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-N-[(1S,2R)-2-(4-bromophenyl)sulfanyl-1,2-diphenylethyl]-10,16-diiodo-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine typically involves multi-step organic reactions. The process begins with the preparation of the core phosphapentacyclic structure, followed by the introduction of the benzyl, bromophenyl, and diphenylethyl groups through a series of substitution and coupling reactions. The reaction conditions often require the use of strong bases, such as sodium hydride, and transition metal catalysts, such as palladium or copper complexes, to facilitate the formation of carbon-carbon and carbon-heteroatom bonds.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize the use of hazardous reagents. This could include the development of continuous flow processes and the use of greener solvents and catalysts. Scale-up would also require rigorous purification steps, such as recrystallization or chromatography, to ensure the final product’s purity.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-N-[(1S,2R)-2-(4-bromophenyl)sulfanyl-1,2-diphenylethyl]-10,16-diiodo-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, potentially reducing the bromophenyl group to a phenyl group.
Substitution: The bromine atoms in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides, often in the presence of a base or catalyst.
Major Products Formed
Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.
Reduction: Reduced aromatic rings and other reduced derivatives.
Substitution: Substituted aromatic compounds with various functional groups.
Scientific Research Applications
N-benzyl-N-[(1S,2R)-2-(4-bromophenyl)sulfanyl-1,2-diphenylethyl]-10,16-diiodo-12,14-dioxa-13-phosphapentacyclo[138002,1103,8
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress or inflammation.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of N-benzyl-N-[(1S,2R)-2-(4-bromophenyl)sulfanyl-1,2-diphenylethyl]-10,16-diiodo-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its multiple functional groups. The compound’s ability to undergo redox reactions and form stable complexes with metal ions may also play a role in its biological activity.
Comparison with Similar Compounds
Similar Compounds
N-benzyl tetrahydropiperidinylidene pyrrolidinium salts: These compounds share structural similarities with the target compound and have been studied for their antimicrobial and anticancer activities.
Other phosphapentacyclic compounds: These compounds have similar core structures and are used in various applications, including catalysis and materials science.
Uniqueness
N-benzyl-N-[(1S,2R)-2-(4-bromophenyl)sulfanyl-1,2-diphenylethyl]-10,16-diiodo-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine is unique due to its combination of multiple aromatic rings, halogen atoms, and a phosphapentacyclic framework. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C47H33BrI2NO2PS |
---|---|
Molecular Weight |
1040.5 g/mol |
IUPAC Name |
N-benzyl-N-[(1S,2R)-2-(4-bromophenyl)sulfanyl-1,2-diphenylethyl]-10,16-diiodo-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine |
InChI |
InChI=1S/C47H33BrI2NO2PS/c48-36-24-26-37(27-25-36)55-47(33-18-8-3-9-19-33)44(32-16-6-2-7-17-32)51(30-31-14-4-1-5-15-31)54-52-45-40(49)28-34-20-10-12-22-38(34)42(45)43-39-23-13-11-21-35(39)29-41(50)46(43)53-54/h1-29,44,47H,30H2/t44-,47+/m0/s1 |
InChI Key |
YHDCRAURGRNBKT-BTOMMIQVSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CN([C@@H](C2=CC=CC=C2)[C@@H](C3=CC=CC=C3)SC4=CC=C(C=C4)Br)P5OC6=C(C7=CC=CC=C7C=C6I)C8=C(O5)C(=CC9=CC=CC=C98)I |
Canonical SMILES |
C1=CC=C(C=C1)CN(C(C2=CC=CC=C2)C(C3=CC=CC=C3)SC4=CC=C(C=C4)Br)P5OC6=C(C7=CC=CC=C7C=C6I)C8=C(O5)C(=CC9=CC=CC=C98)I |
Origin of Product |
United States |
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